N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(methylthio)benzamide
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Overview
Description
“N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(methylthio)benzamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a fluorobenzyl group and a methylthio group attached to a benzamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzamide moiety, and the fluorobenzyl and methylthio substituents .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the benzylic position is particularly reactive and could undergo reactions such as free radical bromination or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the piperidine ring could influence properties such as polarity, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c1-25-19-11-5-3-9-17(19)20(24)22-16-8-6-12-23(14-16)13-15-7-2-4-10-18(15)21/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYDAWPGUWLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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